2-((5-(Aminomethyl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione hydrochloride
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Overview
Description
2-((5-(Aminomethyl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione hydrochloride is a complex organic compound that features a unique combination of an oxadiazole ring and an isoindoline-1,3-dione structure
Mechanism of Action
Target of Action
Isoindoline-1,3-dione derivatives have been found to interact with thehuman dopamine receptor D2 . This receptor plays a crucial role in the dopaminergic system, which is involved in several neurological processes including mood, reward, addiction, and fine motor control .
Mode of Action
Isoindoline-1,3-dione derivatives have been shown to interact with theamino acid residues at the allosteric binding site of the human dopamine receptor D2 . This interaction could potentially alter the receptor’s activity, leading to changes in the downstream signaling pathways .
Biochemical Pathways
Given the compound’s potential interaction with the dopamine receptor d2, it may influence thedopaminergic signaling pathways . These pathways play a critical role in various neurological processes, and alterations in these pathways can have significant effects on neurological function .
Pharmacokinetics
Isoindoline-1,3-dione derivatives were tested in silico to predict their affinities and some pharmacokinetic parameters
Result of Action
One isoindoline-1,3-dione derivative was found to induceapoptosis and necrosis in Raji cells
Action Environment
The synthesis of isoindoline-1,3-dione derivatives has been explored under various conditions, emphasizing the need forsustainable and environmentally friendly synthetic approaches
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-((5-(Aminomethyl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione hydrochloride are intriguing. It has been suggested that this compound may interact with the human dopamine receptor D2 . The interaction between this compound and the receptor involves several important amino acid residues .
Cellular Effects
It has been suggested that this compound may have potential effects on various types of cells and cellular processes .
Molecular Mechanism
It is suggested that this compound may exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(Aminomethyl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione hydrochloride typically involves multiple steps. One common approach begins with the preparation of the oxadiazole ring, which can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The aminomethyl group is then introduced via reductive amination or other suitable methods. The final step involves the formation of the isoindoline-1,3-dione moiety, which can be achieved through cyclization reactions involving phthalic anhydride derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to minimize waste and improve yield .
Chemical Reactions Analysis
Types of Reactions
2-((5-(Aminomethyl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can lead to a wide range of functionalized products .
Scientific Research Applications
2-((5-(Aminomethyl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing into its potential use as a pharmaceutical agent, particularly in the development of drugs targeting specific biological pathways.
Comparison with Similar Compounds
Similar Compounds
2-((5-(Aminomethyl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione: The non-hydrochloride form of the compound, which may have different solubility and stability properties.
2-((5-(Aminomethyl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione derivatives: Various derivatives with different substituents on the oxadiazole or isoindoline rings, which can alter the compound’s reactivity and applications.
Uniqueness
The uniqueness of 2-((5-(Aminomethyl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione hydrochloride lies in its combination of structural features, which confer specific chemical and biological properties.
Properties
IUPAC Name |
2-[[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]methyl]isoindole-1,3-dione;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O3.ClH/c13-5-10-14-9(15-19-10)6-16-11(17)7-3-1-2-4-8(7)12(16)18;/h1-4H,5-6,13H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJUGKXZDUUXOLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NOC(=N3)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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